N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)furan-2-carboxamide hydrochloride
Description
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]furan-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S2.ClH/c1-23-9-8-12-16(11-23)27-20(22-18(24)14-6-4-10-25-14)17(12)19-21-13-5-2-3-7-15(13)26-19;/h2-7,10H,8-9,11H2,1H3,(H,22,24);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJWBXHPJMFABDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=CO5.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is related to the treatment of tuberculosis. Benzothiazole-based compounds have been found to have potent inhibitory effects against Mycobacterium tuberculosis .
Mode of Action
For instance, some benzothiazole derivatives have been found to induce S phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and subsequently induce mitochondrial dysfunction to induce cell apoptosis.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the inhibition of Mycobacterium tuberculosis. The compound may interfere with the bacterial cell’s ability to synthesize proteins or replicate DNA, thereby inhibiting its growth and proliferation.
Pharmacokinetics
Benzothiazole derivatives are generally synthesized to optimize these properties and enhance bioavailability.
Result of Action
The result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth. This is achieved through the disruption of essential biochemical pathways within the bacterial cell, leading to cell death.
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)furan-2-carboxamide hydrochloride is a compound of growing interest due to its potential biological activities. This article provides an overview of its synthesis, biological evaluation, and structure-activity relationships (SAR), supported by relevant data and case studies.
Synthesis and Structural Characterization
The compound was synthesized through a multi-step process involving the reaction of benzo[d]thiazole derivatives with thieno[2,3-c]pyridine intermediates. The structural characterization was performed using techniques such as NMR spectroscopy and mass spectrometry, confirming the desired molecular structure with high purity levels. For example, the crystal structure analysis revealed key bond lengths and angles that are critical for understanding its reactivity and biological interactions .
The primary mechanism of action for this compound involves inhibition of the apurinic/apyrimidinic endonuclease 1 (APE1), a crucial enzyme in DNA repair pathways. APE1 plays a significant role in maintaining genomic stability by repairing apurinic/apyrimidinic sites in DNA. Inhibition of APE1 can lead to increased sensitivity to DNA-damaging agents such as alkylating agents (e.g., methylmethane sulfonate and temozolomide) .
In Vitro Activity
In vitro studies demonstrated that this compound exhibits low micromolar activity against purified APE1. It also showed promising results in HeLa cell assays, where it potentiated the cytotoxic effects of various chemotherapeutic agents .
Table 1: Summary of Biological Activity
| Activity | Result |
|---|---|
| APE1 Inhibition | Low µM potency |
| Cytotoxicity Enhancement | Potentiates MMS and TMZ |
| ADME Profile | Favorable in vivo exposure |
Structure-Activity Relationships (SAR)
The SAR studies indicated that modifications to the benzo[d]thiazole and tetrahydrothieno[2,3-c]pyridine moieties significantly affect the biological activity of the compound. For instance, variations in substituents on the benzo[d]thiazole ring have been shown to enhance APE1 inhibition potency. This insight is crucial for the development of more effective analogs with improved pharmacological profiles .
Case Study 1: Synergistic Effects with Chemotherapeutics
In a study involving glioblastoma cells, it was found that co-treatment with this compound and temozolomide resulted in a significant increase in cell death compared to treatment with temozolomide alone. This suggests that this compound may serve as a valuable adjuvant in cancer therapy .
Case Study 2: Neuroprotective Potential
Additional research has indicated potential neuroprotective effects of this compound in models of neurodegeneration. The ability to inhibit APE1 may contribute to its protective effects against oxidative stress-induced neuronal damage .
Comparison with Similar Compounds
Key Observations:
Alkyl Substituent Effects: The 6-ethyl analog (MW 446.0) exhibits a 14 Da increase in molecular weight compared to the inferred 6-methyl variant, likely due to the additional CH2 group. This substitution may enhance lipophilicity and alter metabolic stability .
Carboxamide Modifications :
- Furan-2-carboxamide (target compound) vs. 5-chlorothiophene-2-carboxamide (): The thiophene analog introduces a sulfur atom and chlorine substituent, increasing molecular weight by ~55 Da. Chlorine’s electron-withdrawing effects could modulate electronic density and binding affinity .
- 2,4-Dimethoxybenzamide (): The benzamide group with methoxy substituents significantly increases molecular weight (502.1 Da) and may enhance π-π stacking interactions or solubility due to polar methoxy groups .
Safety and Handling: All analogs share standard safety precautions, such as avoiding heat sources (P210) and keeping away from children (P102), as noted for the 5-chlorothiophene derivative .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
